

The Structure-Activity Relationship of Allylescaline and its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Allylescaline*

Cat. No.: *B1520581*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of **allylescaline** and its analogs, focusing on their interactions with key serotonin receptors. The information presented is intended to support research and drug development efforts in the field of psychoactive compounds. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for reproducibility.

Introduction to Allylescaline

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class and is structurally related to mescaline. It is known to act as an agonist at serotonin 5-HT₂ receptors, particularly the 5-HT_{2A} subtype, which is a key target for classic psychedelics. Understanding the SAR of **allylescaline** and its analogs is crucial for elucidating the molecular features that govern their psychedelic activity and for the rational design of novel therapeutic agents.

Comparative Quantitative Data

The following table summarizes the in vitro pharmacological data for **allylescaline** and a selection of its structural analogs. The data includes receptor binding affinities (K_i) and

functional potencies (EC50) at human serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate higher functional potency.

Compound	4-Position Substituent	5-HT2A Ki (nM)	5-HT2A EC50 (nM)	5-HT2C Ki (nM)	5-HT1A Ki (nM)
Mescaline	Methoxy	5,600	1,100	12,000	>10,000
Escaline	Ethoxy	830	200	1,400	>10,000
Proscaline	Propoxy	430	110	830	>10,000
Allylescaline	Allyloxy	150	43	430	>10,000
Methallylescaline	Methallyloxy	180	45	450	>10,000

*Data extracted from Luethi et al.,

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